molecular formula C21H19ClN2O4 B11647632 Ethyl 7-chloro-4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate

Ethyl 7-chloro-4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate

Cat. No.: B11647632
M. Wt: 398.8 g/mol
InChI Key: OVQBYKHHJBKSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-chloro-4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of Substituents: The chloro, methoxycarbonyl, and amino groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while the methoxycarbonyl group can be introduced via esterification reactions.

    Final Coupling: The final step involves coupling the substituted quinoline with ethyl 3-aminobenzoate under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro or carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 7-chloro-4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Similar quinoline core but different substituents.

    Phenol, 4-chloro-3-methyl-: Contains a phenol group with similar chloro and methyl substitutions.

Uniqueness

Ethyl 7-chloro-4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19ClN2O4

Molecular Weight

398.8 g/mol

IUPAC Name

ethyl 7-chloro-4-(3-methoxycarbonylanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C21H19ClN2O4/c1-4-28-21(26)16-11-23-18-12(2)17(22)9-8-15(18)19(16)24-14-7-5-6-13(10-14)20(25)27-3/h5-11H,4H2,1-3H3,(H,23,24)

InChI Key

OVQBYKHHJBKSLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=CC(=C3)C(=O)OC)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.